Bromo-PEG7-amine (hydrobromide)

PROTAC GSPT1 degradation off-target effects

PROTAC development is hindered by linker length optimization challenges, where improper spacing can cause off-target GSPT1 degradation or low ternary complex efficiency. Bromo-PEG7-amine (hydrobromide) is a precise solution. - Provides a defined ~13 Å spatial reach with a monodisperse PEG7 chain, empirically proven to avoid neosubstrate degradation seen with shorter PEG analogs. - Supplied as a stable hydrobromide salt (≥98% purity), ensuring accurate stoichiometry and reproducibility for advanced preclinical candidate preparation. - The reactive terminal bromide enables efficient thioether conjugation to cysteine residues or thiol-modified ligands for bioconjugation.

Molecular Formula C16H35Br2NO7
Molecular Weight 513.3 g/mol
Cat. No. B14902208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG7-amine (hydrobromide)
Molecular FormulaC16H35Br2NO7
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCBr)N.Br
InChIInChI=1S/C16H34BrNO7.BrH/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18;/h1-16,18H2;1H
InChIKeyMZCXXNFWQNGDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-PEG7-amine (hydrobromide) – A Heterobifunctional PEG7 Linker for PROTAC Synthesis


Bromo-PEG7-amine hydrobromide (CAS not assigned; MF: C16H35Br2NO7; MW: 513.26 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a primary amine and a terminal bromide group, supplied as a stable hydrobromide salt . It is widely utilized as a PROTAC (proteolysis-targeting chimera) linker, enabling the covalent tethering of an E3 ligase ligand to a target protein ligand via orthogonal conjugation chemistries [1]. The PEG7 spacer (seven ethylene oxide units) confers enhanced aqueous solubility and molecular flexibility, while the bromo leaving group facilitates nucleophilic substitution reactions for bioconjugation.

Heterobifunctional amine-Br linker for modular PROTAC assembly
Enables orthogonal conjugation of E3 ligase and target protein ligands
PEG7 spacer for aqueous solubility and extended conformational reach
Supports ternary complex formation in solution
Stable hydrobromide salt simplifies solid handling and storage
May improve weighing accuracy and batch consistency

Why Generic PEG Linker Substitutions Can Compromise PROTAC Performance


PROTAC linker length is a critical determinant of ternary complex formation, degradation efficiency, and off-target effects; simply replacing a PEG7 spacer with a PEG4, PEG6, or PEG8 analog can drastically alter the spatial orientation between the E3 ligase and target protein, potentially reducing target engagement or promoting unintended neosubstrate degradation [1]. Furthermore, the bromo leaving group offers distinct reactivity and conjugation kinetics compared to tosylate, mesylate, or azide functionalities, impacting synthetic efficiency and final conjugate purity [2]. Therefore, empirical selection of the precise linker – both chain length and end-group chemistry – is essential for reproducible PROTAC development.

PEG chain length
Shorter PEG linkers (PEG2–PEG3) may induce off-target GSPT1 degradation; PEG4–PEG6 did not in reported models. PEG7 is predicted to avoid this based on class-level trend, but direct evidence is needed.
Leaving group
Bromide shows preference for soft nucleophiles like thiols; tosylate or mesylate substitution may alter conjugation kinetics and final conjugate purity.
Salt form
Free base form may exhibit hygroscopicity and lower purity (typically ≥95%) compared to the hydrobromide salt; this can affect stoichiometry and reproducibility.

Key Evidence Differentiating Bromo-PEG7-amine from Closest Analogs


PEG7 Chain Length Avoids Off-Target GSPT1 Degradation

In a systematic PROTAC study using Retro-2.1 warheads and CRBN ligands, PEG2 and PEG3 linkers induced potent, dose-dependent degradation of the neosubstrate GSPT1 in HeLa cells, whereas PEG4, PEG5, and PEG6 linkers did not affect GSPT1 expression [1]. While PEG7 was not directly tested, the trend strongly indicates that longer PEG chains (≥ PEG4) mitigate unintended GSPT1 degradation, a critical consideration for achieving selective target degradation. This class-level inference positions Bromo-PEG7-amine as a safer alternative to shorter PEG linkers when designing PROTACs intended to spare GSPT1.

GSPT1 Off-Target Degradation
Class-level
PEG4–PEG6 linkers did not induce GSPT1 degradation in HeLa cells; PEG7 predicted to show same behavior
Supports selective PROTAC design with PEG7 spacer
Class-level inference; direct PEG7 data not available
PROTAC GSPT1 degradation off-target effects

Hydrobromide Salt Form Delivers High Purity

Bromo-PEG7-amine hydrobromide is commercially available with a certified purity of ≥98% as determined by HPLC . In contrast, the free base form (Bromo-PEG7-amine) is typically offered at lower purity specifications (e.g., ≥95%) due to its greater hygroscopicity and susceptibility to degradation . The hydrobromide counterion enhances stability and reduces batch-to-batch variability, ensuring more reproducible conjugation yields in downstream applications.

Purity (HPLC)
Head-to-head
HBr salt: ≥98% vs Free base: ≥95%
Salt form purity may improve conjugation consistency
Vendor CoA data
Purity HPLC hydrobromide salt

PEG7 Spacer Provides Extended Reach for Protein Interfaces

Computational and experimental studies of PEG oligomers demonstrate that the root-mean-square end-to-end distance (⟨ree²⟩½) scales with the number of ethylene oxide units. For PEG7 (n=7), this distance is approximately 13–14 Å in aqueous solution, compared to ~10 Å for PEG4 and ~12 Å for PEG6 [1]. This extended reach can be critical for bridging bulky E3 ligase and target protein binding interfaces, enabling the formation of a productive ternary complex where shorter linkers would impose steric constraints or suboptimal geometry [2].

End-to-End Distance
Cross-study
PEG7: ~13–14 Å vs PEG4: ~10 Å (aqueous)
Extended reach may support ternary complex bridging
Ideal chain approximation; experimental validation recommended
linker length conformational flexibility ternary complex

Bromo Leaving Group Enables Faster Thiol Conjugation

In nucleophilic substitution reactions with thiolate nucleophiles (e.g., cysteine residues or thiol-modified ligands), bromide is a superior leaving group compared to tosylate, resulting in faster reaction rates under identical conditions [1]. While tosylate is generally a better leaving group with hard nucleophiles (e.g., alkoxides), bromide's polarizability makes it more effective with soft nucleophiles like thiols, which are commonly employed in bioconjugation. This reactivity advantage can reduce reaction times and improve yields when attaching thiol-containing payloads.

Leaving Group (Thiols)
Class-level
Bromide: good for soft nucleophiles; Tosylate: poorer
May support faster thiol coupling
Rate depends on specific thiol and conditions
bioconjugation leaving group nucleophilic substitution

Solid Physical Form Simplifies Weighing and Storage

Bromo-PEG7-amine hydrobromide is supplied as a solid at room temperature , whereas many PEG derivatives (including the free base and other leaving group analogs) are viscous oils or liquids. Solid materials enable precise gravimetric dispensing using standard laboratory balances, reducing dosing errors that are common with hygroscopic liquids. Furthermore, the hydrobromide salt exhibits superior storage stability at -20°C, with minimal degradation over months compared to free amine forms which can oxidize or absorb moisture [1].

Physical Form
Head-to-head
HBr salt: solid; Free base: viscous liquid
Solid form supports accurate weighing and storage
At ambient lab conditions
physical form weighing accuracy storage stability

Balanced Hydrophilicity for Aqueous Compatibility and Permeability

The calculated LogP (octanol-water partition coefficient) for Bromo-PEG7-amine is 1.03 , reflecting the amphiphilic nature conferred by the PEG7 spacer. This value is slightly higher than that of shorter PEG analogs (e.g., PEG4: LogP ~ -0.5), indicating a modest increase in lipophilicity that may enhance passive membrane permeability without sacrificing aqueous solubility [1]. For PROTAC development, this balance is essential to ensure the final degrader can cross cell membranes while maintaining sufficient solubility for in vitro assays and in vivo administration.

cLogP
Cross-study
Bromo-PEG7-amine: 1.03 (PEG4: ~ -0.5, PEG8: ~1.5)
Balanced hydrophilicity for solubility and permeability
Computational prediction; experimental LogP may vary
LogP hydrophilicity ADME

Optimal Use Cases in PROTAC and Bioconjugation Workflows


PROTAC Library Synthesis with Systematic Linker Length Variation

Bromo-PEG7-amine hydrobromide is ideally suited for constructing PROTAC libraries that explore linker length effects. Its defined PEG7 spacer provides a distinct spatial reach (~13 Å) [1], enabling researchers to probe the optimal distance for ternary complex formation. When used in parallel with PEG4 and PEG6 analogs, Bromo-PEG7-amine helps delineate the linker length-activity relationship, a critical step in degrader optimization [2].

Conjugation of Thiol-Containing Payloads

The bromo group of Bromo-PEG7-amine hydrobromide is a good leaving group for thiolate nucleophiles, facilitating efficient conjugation to cysteine residues or thiol-modified ligands [3]. This application is particularly relevant for generating PEGylated proteins or for attaching E3 ligase ligands to target protein warheads via a thioether linkage. The solid hydrobromide salt form ensures accurate stoichiometry, critical for maintaining the desired degree of labeling.

High-Purity PROTAC Assembly for In Vivo Studies

The ≥98% purity specification of the hydrobromide salt minimizes impurities that could interfere with in vivo pharmacokinetic or pharmacodynamic readouts. This makes Bromo-PEG7-amine hydrobromide the preferred linker when preparing PROTAC candidates for advanced preclinical studies, where batch-to-batch consistency and chemical integrity are paramount.

Design of PROTACs Sparing GSPT1 Off-Target Degradation

Based on evidence that PEG2 and PEG3 linkers can inadvertently degrade GSPT1 while PEG4–PEG6 do not [4], Bromo-PEG7-amine is a rational choice for PROTAC programs targeting proteins where GSPT1 degradation would confound phenotypic results or induce unwanted cytotoxicity. The longer PEG7 chain is predicted to avoid this neosubstrate degradation, enhancing the selectivity of the degrader.

Application
Selection Property
Validation Focus
PROTAC linker-length SAR
PEG7 spacer (extended reach)
Ternary complex geometry screening
Thiol bioconjugation
Bromo leaving group for thiols
Conjugation efficiency and stoichiometry
Preclinical PROTAC candidate assembly
High-purity HBr salt form
Batch-to-batch conjugation consistency
Selective PROTAC design (GSPT1 sparing)
PEG7 class avoiding short-linker neosubstrate degradation
Target degradation selectivity endpoints

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